Sequoiaflavone
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Description
Sequoiaflavone is a biflavone isolated from Ginkgo biloba . It is also known by other synonyms such as Brakerin, LF2646, IdB-1028, LF-2646, IdB 1028, LF 2646 .
Synthesis Analysis
The synthesis of flavones, including Sequoiaflavone, generally involves a two-step process . The first step is the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides . The second step is the intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . This process provides access to the core structure of flavones .Molecular Structure Analysis
Sequoiaflavone has a molecular formula of C31H20O10 . Its average mass is 552.484 Da and its monoisotopic mass is 552.105652 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of flavones like Sequoiaflavone have been well-developed . Various ortho-acylations of phenols have been achieved using transition metals . For the cyclodehydrogenation step, different methods have been studied, including the use of InCl3/SiO2, FeCl3·6H2O/MeOH, and CuI/ionic liquids .Physical And Chemical Properties Analysis
Sequoiaflavone is a powder . Its exact physical and chemical properties are not explicitly mentioned in the search results.Safety And Hazards
Future Directions
Sequoiaflavone has shown potential as an anticancer and chemopreventive agent . It was found to be a potent inhibitor in an ECOD assay . Furthermore, derivatives of amentoflavone, a compound structurally similar to Sequoiaflavone, have shown significant activity against the main protease of SARS-CoV-2 . This suggests potential future directions for the use of Sequoiaflavone in medical research and drug development .
properties
CAS RN |
21763-71-3 |
---|---|
Product Name |
Sequoiaflavone |
Molecular Formula |
C31H20O10 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C31H20O10/c1-39-17-9-20(34)29-23(37)12-26(40-27(29)10-17)15-4-7-19(33)18(8-15)28-21(35)11-22(36)30-24(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 |
InChI Key |
TYUMAYSMJLPFAN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
Appearance |
Solid powder |
Other CAS RN |
21763-71-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Brakerin; Sequoiaflavone; IdB-1028; IdB 1028; LF-2646; LF 2646; LF2646; |
Origin of Product |
United States |
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